N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]naphthalene-1-carboxamide
Description
N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that features a triazole ring, a phenyl group, and a naphthalene moiety
Properties
IUPAC Name |
N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-25-19(23-24-21(25)27-2)15-9-5-10-16(13-15)22-20(26)18-12-6-8-14-7-3-4-11-17(14)18/h3-13H,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAHLZFXJAUOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC(=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]naphthalene-1-carboxamide typically involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions. This reaction results in the nucleophilic substitution of the cyano group by the triazol-3-amine residue . The product is then isolated using column chromatography with a chloroform-ethyl acetate (9:1) eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the cyano group.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The phenyl and naphthalene groups can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves triazole derivatives and cyano groups under solvent-free conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium-catalyzed coupling reactions such as Suzuki or Heck coupling.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the methylsulfanyl group.
Substituted Triazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]naphthalene-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: The triazole ring is a common pharmacophore in antiviral and antifungal drugs.
Materials Science: The compound’s aromatic structure makes it suitable for use in organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a role in drug metabolism .
Comparison with Similar Compounds
Similar Compounds
N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine: Similar triazole structure but with a pyridine ring instead of a naphthalene moiety.
4-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine: Contains a similar triazole ring but with different substituents.
Uniqueness
N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]naphthalene-1-carboxamide is unique due to its combination of a triazole ring, a phenyl group, and a naphthalene moiety
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
